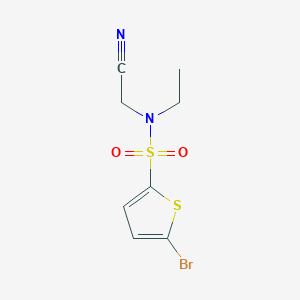![molecular formula C14H17NO4 B7589601 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid, also known as MOA, is a chemical compound that has been widely researched due to its potential therapeutic applications. MOA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid is not fully understood. However, it is believed that 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid reduces the production of prostaglandins, which results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of prostaglandins, which results in a reduction in inflammation, pain, and fever. 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of future directions for research on 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid. One direction is to further investigate its mechanism of action and its effects on the inflammatory response. Another direction is to develop new formulations of 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid that are more soluble in water and easier to work with in lab experiments. Additionally, there is potential for 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid to be used in combination with other drugs for the treatment of inflammatory diseases. Finally, there is potential for 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid to be used in the development of new anti-inflammatory drugs that are more effective and have fewer side effects than current drugs.
Métodos De Síntesis
The synthesis of 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid involves the reaction of 2-methyl-4-aminobenzoic acid with oxalyl chloride in the presence of dimethylformamide to produce the corresponding acid chloride. The acid chloride is then reacted with 2-oxo-tetrahydrofuran in the presence of triethylamine to produce 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has also been shown to possess analgesic properties, which makes it a potential treatment for pain management. Additionally, 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been shown to possess antipyretic properties, which makes it a potential treatment for fever.
Propiedades
IUPAC Name |
2-methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-7-10(4-5-12(9)14(17)18)15-13(16)8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVDHFXGQLOAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)
![2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine](/img/structure/B7589534.png)

![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)





![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)

![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
